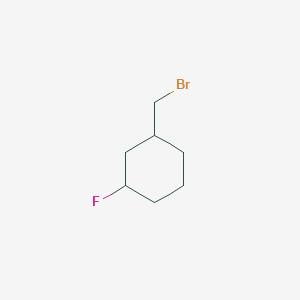
1-(Bromomethyl)-3-fluorocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-fluorocyclohexane is an organic compound characterized by a bromomethyl group and a fluorine atom attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorocyclohexane typically involves the bromination of 3-fluorocyclohexane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-3-fluorocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-fluorocyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-fluorocyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromomethyl group is displaced by a nucleophile, forming a new bond with the nucleophile and releasing a bromide ion . In elimination reactions, the compound forms a double bond by losing a bromine atom and a hydrogen atom .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-fluorocyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-fluorocyclohexane: Similar structure but with the fluorine atom at the 4-position instead of the 3-position.
Uniqueness: 1-(Bromomethyl)-3-fluorocyclohexane is unique due to the specific positioning of the bromomethyl and fluorine groups, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and fluorine atoms can also affect the compound’s electronic properties and its interactions with other molecules .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-fluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOJATNYGODPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













